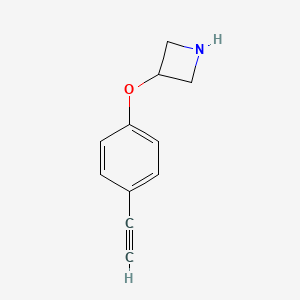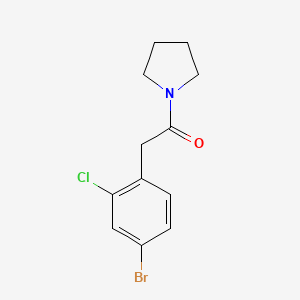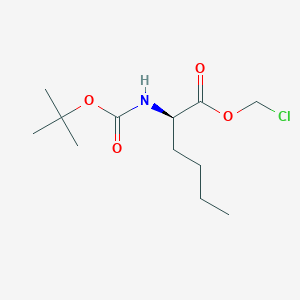
3-(4-Ethynylphenoxy)azetidine
Overview
Description
Synthesis Analysis
The synthesis of azetidines, such as 3-(4-Ethynylphenoxy)azetidine, can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . They are building blocks for polyamines by anionic and cationic ring-opening polymerization .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Scientific Research Applications
Synthesis and Chemical Properties
- Azetidine derivatives, including those similar to 3-(4-Ethynylphenoxy)azetidine, are synthesized through various chemical reactions and are evaluated for their potential in drug discovery due to their unique structural and chemical properties. These compounds are integral in the development of therapeutic agents owing to their reactivity and ability to interact with biological systems (Ye, He, & Zhang, 2011).
- Research has demonstrated the utility of azetidine and its derivatives in creating compounds with antioxidant activity, showcasing their significance in developing agents with potential health benefits (Nagavolu et al., 2017).
Medicinal Chemistry and Drug Discovery
- Azetidine compounds are explored for their applications in drug discovery, particularly due to their structural similarity to natural products and biological compounds. Their synthesis facilitates the development of novel therapeutic agents with potential activity against various diseases (Stankovic et al., 2013).
- The versatility of azetidine derivatives in synthesizing functionalized compounds is highlighted by their application in creating a range of biologically active molecules. This includes their use in synthesizing polyhydroxylated azetidine iminosugars, indicating their potential in developing treatments for diseases requiring glycosidase inhibition (Lawande et al., 2015).
Pharmaceutical Applications
- Azetidine derivatives are investigated for their pharmacological activities, including acting as dopamine antagonists. Such studies underscore the potential of azetidine-based compounds in treating conditions related to dopaminergic signaling (Metkar, Bhatia, & Desai, 2013).
- The structural modification of nucleoside analogs with azetidine moieties, such as the inclusion of 4'-C-ethynyl groups, demonstrates improved anti-HIV activity with reduced cytotoxicity. This highlights the critical role of azetidine derivatives in enhancing the therapeutic profiles of antiviral drugs (Dutschman et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The synthesis, reactivity, and application of azetidines have been published in the last years, and they are being used as motifs in drug discovery, polymerization, and chiral templates .
properties
IUPAC Name |
3-(4-ethynylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-9-3-5-10(6-4-9)13-11-7-12-8-11/h1,3-6,11-12H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGDWWWBBCCFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethynylphenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol](/img/structure/B1415898.png)
![3-[4-(3-Hydroxypropoxy)-phenyl]-propionic acid methyl ester](/img/structure/B1415900.png)

![1-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-4-(2,2,2-trifluoroethyl)-piperazine](/img/structure/B1415903.png)


![5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B1415912.png)




![[4-(5-Pyrimidinyl)phenyl]methanamine dihydrochloride](/img/structure/B1415919.png)
